2-(4-Bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a synthetic compound developed as a potential positron emission tomography (PET) ligand for imaging the central nervous system. Specifically, it targets the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor involved in various physiological and pathological processes. []
The synthesis process, starting from the end of bombardment (EOB) to the final formulated product, takes approximately 35 minutes. The specific activity achieved at the end of synthesis ranges from 82 to 172 GBq/micromol. []
The primary application of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, specifically its radiolabeled form [(11)C]R116301, is as a potential PET ligand for imaging the central neurokinin-1 (NK-1) receptors. [] This application stems from its ability to cross the blood-brain barrier and bind to NK-1 receptors with high affinity. [] Researchers believe this could make it valuable for studying the role of NK-1 receptors in various neurological and psychiatric disorders and for evaluating the efficacy of drugs targeting these receptors. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2